Dimethyl 2-chloroterephthalate

Metal-Organic Frameworks Gas Sorption Isoreticular MOFs

Essential for isoreticular MOFs (retains 88% N₂ uptake vs ~61% for -Br), lowers copolymer Tg by ~10°C, and enables CO₂ fixation catalysts with 71% yield. Purchase 98% purity for reliable, reproducible results in demanding applications.

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
CAS No. 18643-84-0
Cat. No. B092811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 2-chloroterephthalate
CAS18643-84-0
Molecular FormulaC10H9ClO4
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)C(=O)OC)Cl
InChIInChI=1S/C10H9ClO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3
InChIKeyFUFFCPIFRICMFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl 2-Chloroterephthalate (CAS 18643-84-0): Core Physicochemical Identity and Procurement Baseline


Dimethyl 2-chloroterephthalate (DMCT; CAS 18643-84-0) is a monochlorinated diester derivative of terephthalic acid, bearing a single chloro substituent ortho to one ester group on the aromatic ring . Its molecular formula is C10H9ClO4 with a molecular weight of 228.63 g/mol [1]. Key physicochemical properties include a melting point of 58–60 °C, a predicted boiling point of 318.6 ± 22.0 °C, and a predicted density of 1.290 ± 0.06 g/cm³ . The compound is commercially available from multiple suppliers at purities typically ranging from 96% to ≥98%, with laboratory-scale pricing (as of 2024–2025) ranging from approximately $19–$55 for 250 mg to 1 g quantities from specialty chemical vendors [2].

Dimethyl 2-Chloroterephthalate: Why Unsubstituted or Differently Substituted Terephthalates Are Not Interchangeable in Downstream Performance


Functional substitution on the terephthalate aromatic ring fundamentally alters the electronic character, steric profile, and reactivity of both the monomeric building block and the resulting polymer or coordination architecture [1]. While unsubstituted dimethyl terephthalate (DMT; CAS 120-61-6) and its positional isomer dimethyl isophthalate (DMI; CAS 1459-93-4) are well-established commodity monomers for bulk polyester production, their substitution patterns dictate different crystallization behaviors, thermal transitions, and metal-binding geometries that cannot be replicated by simple blending or post-polymerization modification [2]. The introduction of a single chloro substituent, as in DMCT, modulates key performance attributes—including thermal stability of derived polymers, gas adsorption selectivity in metal-organic frameworks (MOFs), and catalytic activity in coordination polymers—in ways that are both quantifiable and non-linear with respect to substitution degree [3][4]. Generic substitution of DMCT with DMT, DMI, or even the fully chlorinated tetrachloroterephthalate ester would therefore yield materials with measurably divergent properties, necessitating compound-specific selection based on target performance metrics.

Dimethyl 2-Chloroterephthalate (CAS 18643-84-0): Quantitative Performance Differentiation Versus Analogous Terephthalate Derivatives


MOF Nitrogen Adsorption Capacity: Mono-Chloro Substitution Outperforms Bromo and Iodo Analogs in IRMOF Series

In a head-to-head comparison of four isoreticular MOFs (IRMOF-1 analogs) bearing -F, -Cl, -Br, and -I substituted terephthalate linkers, the chloro-substituted variant (IRMOF-1-Cl) exhibited the highest nitrogen gas uptake at 77 K among the halogenated series, despite having a reduced pore volume relative to the unsubstituted parent IRMOF-1 [1]. The unsubstituted IRMOF-1 achieved an uptake of approximately 245 cm³ g⁻¹, whereas IRMOF-1-Cl delivered 215 cm³ g⁻¹—significantly exceeding the bromo (IRMOF-1-Br, ~150 cm³ g⁻¹) and iodo (IRMOF-1-I, ~95 cm³ g⁻¹) derivatives [1]. This demonstrates that mono-chloro substitution preserves gas-accessible porosity to a greater extent than heavier halogen substituents, offering a tunable compromise between framework functionalization and retention of sorption capacity.

Metal-Organic Frameworks Gas Sorption Isoreticular MOFs

Polyamide Thermal Transitions: Chlorinated Terephthalate Copolymers Exhibit Lower Glass Transition Temperature than Unsubstituted or Tetrachloro Analogs

A systematic study of nylon 66 copolymers incorporating various terephthalic acid derivatives established a clear rank order of glass transition temperature (Tg) and cold crystallization temperature (Tcc) as a function of the aromatic comonomer structure [1]. Copolymers prepared with 2-chloroterephthalic acid (the hydrolyzed analog of DMCT) exhibited a Tg of approximately 52 °C, which is 10 °C lower than that of the unsubstituted terephthalic acid copolymer (Tg ≈ 62 °C), and 8 °C lower than the tetrachloroterephthalic acid (TCl₄) variant (Tg ≈ 60 °C) [1]. The cold crystallization temperature (Tcc) followed a distinct trend: TCl₂ (the dichloro variant) showed the highest Tcc (~118 °C), followed by TCl₄ (~112 °C), with the unsubstituted T and monochloro (TCl) copolymers exhibiting lower Tcc values [1].

Polyamide Copolymers Thermal Analysis Nylon 66

Coordination Polymer Catalytic Activity: 2-Chloroterephthalate-Derived CPs Achieve 71% Yield in Solvent-Free CO₂ Fixation

Coordination polymers assembled from 2-chloroterephthalic acid linkers were evaluated as heterogeneous catalysts for the cycloaddition of CO₂ to epichlorohydrin under solvent-free, atmospheric pressure conditions [1]. Among the eight structurally distinct CPs synthesized, compound 4—a zinc-based 3D framework—achieved a cyclic carbonate yield of 71%, with sustained activity and recyclability demonstrated over four consecutive catalytic cycles without significant loss of performance [1]. While the study does not provide a direct head-to-head comparison with CPs derived from unsubstituted terephthalate under identical conditions, it establishes that 2-chloroterephthalate-based architectures are catalytically competent for CO₂ fixation, and the 71% yield serves as a performance benchmark for this linker class [1].

Coordination Polymers CO₂ Fixation Heterogeneous Catalysis

Antimicrobial Activity: Dimethyl 2-Chloroterephthalate Demonstrates MIC of 32 µg/mL Against Staphylococcus aureus and Escherichia coli

Antimicrobial susceptibility testing of dimethyl 2-chloroterephthalate (DMCT) revealed a minimum inhibitory concentration (MIC) of 32 µg/mL against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli . The study also reported antiparasitic activity against Giardia intestinalis and Entamoeba histolytica in vitro . While this MIC value is reported without direct comparator data for unsubstituted dimethyl terephthalate or other halogenated terephthalate esters under identical assay conditions, it establishes a baseline antimicrobial potency for DMCT that may inform its selection as a bioactive building block or pharmaceutical intermediate.

Antimicrobial Screening Biological Activity Pharmaceutical Intermediate

Thermogravimetric Stability of Chlorinated Polyesters: Tetrachloro-Substitution Enhances Thermal Stability Relative to Unsubstituted Terephthalate

Thermogravimetric analysis of aromatic polyesters derived from bisphenol A and various terephthalic acid derivatives demonstrated that polyesters based on tetrachloroterephthalic acid exhibited higher thermal stability than those derived from unsubstituted terephthalic acid [1]. Notably, this trend reversed for aliphatic polyesters, where the chlorinated forms displayed lower thermal stability than non-chlorinated analogs, attributed to the dominant influence of aliphatic character on degradation pathways [1]. While this study evaluates the tetrachloro- rather than the monochloro- derivative, it establishes a class-level inference that chlorine substitution on the terephthalate aromatic ring modulates polyester thermal stability in a backbone-dependent manner.

Polyester Thermal Stability Thermogravimetric Analysis Chlorinated Aromatic Polyesters

Dimethyl 2-Chloroterephthalate (CAS 18643-84-0): Evidence-Supported Application Scenarios for Scientific Procurement


MOF Linker Precursor for Halogen-Functionalized Isoreticular Frameworks Requiring Moderate Porosity Retention

When designing isoreticular MOFs for gas sorption or separation, DMCT can be hydrolyzed to yield 2-chloroterephthalic acid—a linker that provides the electronic effects of halogen substitution while preserving significantly greater nitrogen uptake capacity than bromo- or iodo-substituted analogs (IRMOF-1-Cl retains ~88% of unsubstituted uptake versus ~61% for -Br and ~39% for -I) [1]. This makes DMCT-derived linkers particularly suitable for applications where both framework functionalization and accessible porosity are required.

Polyamide Thermal Property Modifier for Reduced Glass Transition Temperature

In nylon copolymer synthesis, incorporating 2-chloroterephthalic acid (accessible via hydrolysis of DMCT) lowers the glass transition temperature by approximately 10 °C relative to unsubstituted terephthalic acid copolymers (Tg ≈ 52 °C vs 62 °C) [1]. This property is advantageous for applications requiring enhanced chain mobility, improved melt processability, or specific thermal performance windows in engineering thermoplastics.

Coordination Polymer Catalyst Development for CO₂ Valorization

Researchers pursuing heterogeneous catalysts for CO₂ fixation can utilize DMCT as a precursor to 2-chloroterephthalate-based coordination polymers, which have demonstrated catalytic competence in solvent-free cycloaddition of CO₂ to epoxides with yields up to 71% and recyclability over at least four cycles [1]. This performance benchmark supports the selection of chlorinated terephthalate linkers for catalytic MOF/CP design.

Bioactive Building Block for Antimicrobial Agent Development

DMCT exhibits in vitro antimicrobial activity with an MIC of 32 µg/mL against S. aureus and E. coli, and has demonstrated antiparasitic effects against Giardia intestinalis and Entamoeba histolytica [1]. These quantitative activity metrics position DMCT as a scaffold for medicinal chemistry campaigns targeting antimicrobial or antiparasitic lead optimization.

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